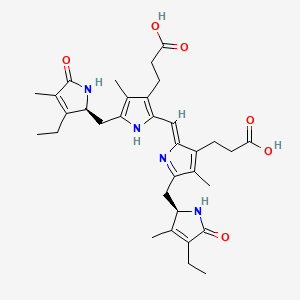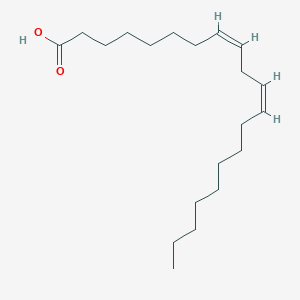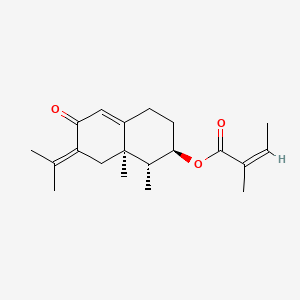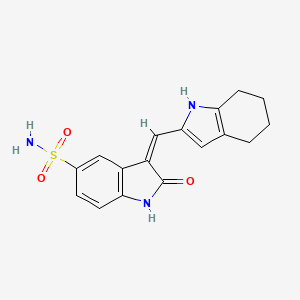![molecular formula C62H111N11O13 B1239086 [(40-OH)MeLeu]4-Cyclosporin A](/img/structure/B1239086.png)
[(40-OH)MeLeu]4-Cyclosporin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(40-OH)MeLeu]4-Cyclosporin A is a derivative of cyclosporin A, a cyclic undecapeptide known for its immunosuppressive properties. This compound is synthesized by modifying the cyclosporin A molecule to include hydroxylated methyl leucine residues. This compound has shown promising biological activities, including anti-HIV and anti-HCV properties, while avoiding the immunosuppressive effects of cyclosporin A .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(40-OH)MeLeu]4-Cyclosporin A involves the region-specific monooxygenation of cyclosporin A. This reaction is mediated by the microorganism Nonomuraea dietziae, which introduces hydroxyl groups at specific positions on the cyclosporin A molecule . The production of this compound can be significantly enhanced by supplementing the production medium with soybean oil, which improves the conversion efficiency .
Industrial Production Methods: Industrial production of this compound typically involves fermentation techniques using the soil fungus Tolypocladium niveum. The fermentation process is optimized by adjusting various parameters such as carbon and nitrogen sources, minerals, and environmental factors like aeration and agitation .
Chemical Reactions Analysis
Types of Reactions: [(40-OH)MeLeu]4-Cyclosporin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups introduced during synthesis can participate in further chemical modifications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like cytochrome P450 enzymes, reducing agents, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of additional hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the molecule .
Scientific Research Applications
[(40-OH)MeLeu]4-Cyclosporin A has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of hydroxylation on peptide structure and activity. In biology and medicine, it has shown potential as an anti-HIV and anti-HCV agent, as well as a stimulant for hair growth . Additionally, it is being investigated for its potential use in treating various diseases without the immunosuppressive effects of cyclosporin A .
Mechanism of Action
The mechanism of action of [(40-OH)MeLeu]4-Cyclosporin A involves its interaction with specific molecular targets and pathways. It is believed to inhibit the replication of HIV and HCV by interfering with viral enzymes and proteins . The hydroxyl groups introduced during synthesis may enhance the compound’s binding affinity to these targets, leading to increased biological activity .
Comparison with Similar Compounds
[(40-OH)MeLeu]4-Cyclosporin A is unique compared to other cyclosporin derivatives due to its specific hydroxylation pattern. Similar compounds include cyclosporin A, [(4’-OH)MeLeu]4-CsA, and other hydroxylated cyclosporin derivatives . The unique hydroxylation pattern of this compound contributes to its distinct biological activities and reduced immunosuppressive effects .
Properties
Molecular Formula |
C62H111N11O13 |
|---|---|
Molecular Weight |
1218.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)46(32-62(16,17)86)54(78)66-48(37(9)10)60(84)69(20)43(29-34(3)4)53(77)63-40(14)52(76)64-41(15)56(80)70(21)44(30-35(5)6)58(82)71(22)45(31-36(7)8)59(83)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1 |
InChI Key |
DFZMWWCBMPCKFD-DTLHCQOUSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)C |
Synonyms |
((4'-OH)MeLeu)4-CsA 4-(4'-OH)MeLeu-CsA cyclosporin A, 4-(4'-hydroxy)methyleucyl- cyclosporin A, 4-(4'-OH)MeLeu- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



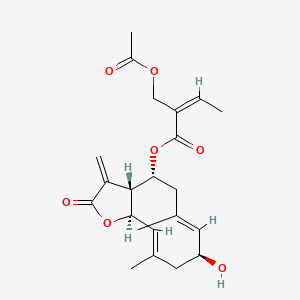

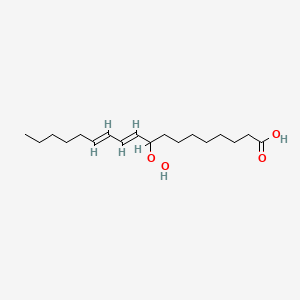
![[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1239011.png)

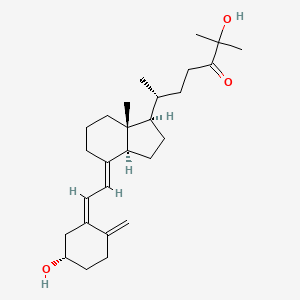

![(2S)-4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one](/img/structure/B1239015.png)
